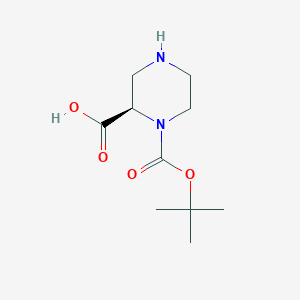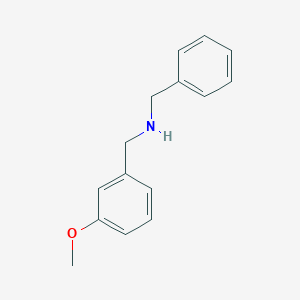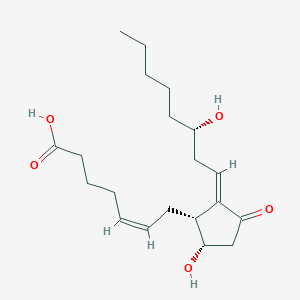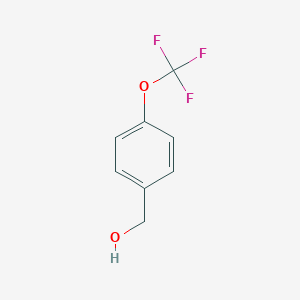
4-(三氟甲氧基)苄醇
描述
Synthesis Analysis
The synthesis of compounds related to 4-(Trifluoromethoxy)benzyl alcohol can involve Friedel-Crafts alkylations, as demonstrated in the synthesis of di- or triarylmethanes using trifluoromethanesulfonic acid as a catalyst . This suggests that similar methods could potentially be applied to synthesize 4-(Trifluoromethoxy)benzyl alcohol by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethoxy)benzyl alcohol would include a benzyl alcohol moiety and a trifluoromethoxy group. The presence of the trifluoromethoxy group is known to influence the electronic properties of the molecule due to its strong electron-withdrawing effect, which could affect the reactivity of the benzyl alcohol group .
Chemical Reactions Analysis
The chemical reactivity of benzylic alcohols is highlighted in the synthesis of benzyl ethers using trifluoromethanesulfonic acid . The trifluoromethoxy group in 4-(Trifluoromethoxy)benzyl alcohol would likely make the alcohol more susceptible to electrophilic attack due to the electron-withdrawing nature of the trifluoromethoxy group.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 4-(Trifluoromethoxy)benzyl alcohol are not directly reported in the provided papers, the properties of related compounds suggest that it would be a stable compound under a variety of conditions. The trifluoromethoxy group is known to confer stability to the benzyl alcohol, making it resistant to oxidation and other reactions . The benzylic triflates discussed in paper also suggest that the benzylic position in such compounds is reactive and can be used to initiate polymerization reactions, indicating potential applications in materials science.
科学研究应用
光催化氧化
4-(三氟甲氧基)苄醇已被研究其在光催化氧化中的作用。它是苄醇的几种衍生物之一,使用TiO2光催化剂在O2气氛下转化为相应的醛,显示出高转化率和选择性。这种反应在UV光和可见光照射下均可进行,归因于苄醇类化合物在TiO2表面吸附形成的表面络合物(Higashimoto et al., 2009)。
糖基化中的醇保护基
该化合物已被用作糖基化反应中的稳定和立体构效最小的醇保护基。4-三氟甲基苯丙炔醚与4,6-O-苄亚甲基保护基结合时,会导致高度β-选择性的2-O-(4-三氟甲基苯丙炔基)-保护的甘露糖供体的糖基化反应(Crich & Karatholuvhu, 2008)。
醇的苄基化
它已参与了醇的苄基化。合成2-苄氧基-1-甲基吡啶盐酸盐,一种稳定的有机盐,可以在加热时将醇转化为苄醚。这包括一系列醇的苄基化反应,产率良好至优良,展示了它在化学合成中的多功能性(Poon & Dudley, 2006)。
在有机合成中的作用
4-(三氟甲氧基)苄醇的作用延伸到各种有机合成应用中。例如,它已被用于三氟甲基-β-氨基醇的开发,导致合成了对严重急性呼吸综合征冠状病毒蛋白酶具有抑制活性的谷氨酸和谷氨酰肽(Sydnes et al., 2006)。
醇的脱三氟甲基化
最近的研究探讨了使用苯并噁唑盐进行C(sp3)-CF3键形成的醇的脱三氟甲基化。这突显了它在药物化学中的潜力,特别是将三氟甲基基团引入类似药物的分子(Intermaggio et al., 2022)。
安全和危害
“4-(Trifluoromethoxy)benzyl alcohol” causes severe skin burns and eye damage. It may cause respiratory irritation. Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
属性
IUPAC Name |
[4-(trifluoromethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h1-4,12H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSOZAOCYJDPKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10169637 | |
| Record name | 4-(Trifluoromethoxy)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethoxy)benzyl alcohol | |
CAS RN |
1736-74-9 | |
| Record name | 4-(Trifluoromethoxy)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1736-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Trifluoromethoxy)benzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001736749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Trifluoromethoxy)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1736-74-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



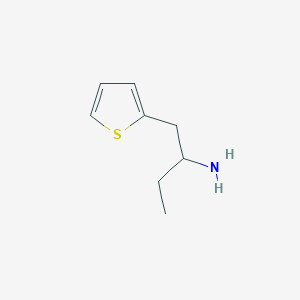



![(R)-1,4-Diazabicyclo[4.3.0]nonane](/img/structure/B152131.png)
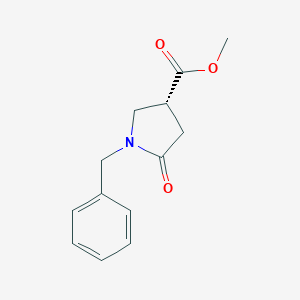
![2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B152139.png)

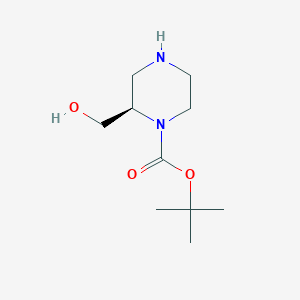
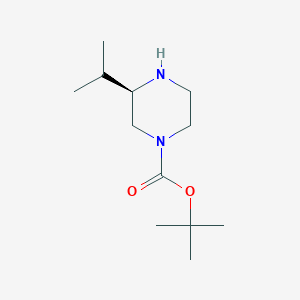
![(Z)-7-[(1R,2R,5S)-5-hydroxy-3-methylidene-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B152146.png)
